(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine
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Overview
Description
(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine is an organic compound characterized by the presence of a methoxyphenyl group and a nonafluorobutylphenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine typically involves the condensation of 4-methoxybenzaldehyde with 4-(nonafluorobutyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and nonafluorobutyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]methanimine
- (E)-1-(4-Methoxyphenyl)-N-[4-(pentafluoroethyl)phenyl]methanimine
- (E)-1-(4-Methoxyphenyl)-N-[4-(heptafluoropropyl)phenyl]methanimine
Uniqueness
(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine is unique due to the presence of the nonafluorobutyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
73603-85-7 |
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Molecular Formula |
C18H12F9NO |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phenyl]methanimine |
InChI |
InChI=1S/C18H12F9NO/c1-29-14-8-2-11(3-9-14)10-28-13-6-4-12(5-7-13)15(19,20)16(21,22)17(23,24)18(25,26)27/h2-10H,1H3 |
InChI Key |
AZYNABJIKVBFHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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